Product packaging for Levdobutamine lactobionate(Cat. No.:CAS No. 129388-07-4)

Levdobutamine lactobionate

Cat. No.: B1674939
CAS No.: 129388-07-4
M. Wt: 659.7 g/mol
InChI Key: XSGHHWMGNIMZCA-QCCNJQOUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Levdobutamine Lactobionate is a chemical salt comprising the (S)-enantiomer of dobutamine and lactobionic acid. With a molecular formula of C30H45NO15 and a molecular weight of 659.68 g/mol, this compound is supplied as a high-purity material for research applications . The levdobutamine component is a catecholamine that functions as a relatively selective agonist for the beta-1 adrenergic receptor (β1-AR) . Its primary research value lies in studying cardiac function, as stimulation of β1-ARs in the heart leads to a positive inotropic effect—a strengthening of myocardial contractility—without significantly increasing heart rate (chronotropy) at lower doses . This mechanism makes it a valuable tool for in vitro and preclinical investigations into heart failure, cardiac decompensation, and pharmacologic stress . The lactobionate salt form is often utilized in pharmaceutical formulations to enhance the solubility and stability of the active compound for intravenous administration in research settings . Researchers employ this compound to explore pathways of cardiac stimulation, calcium signaling in cardiomyocytes, and the hemodynamic effects of inotropic support . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H45NO15 B1674939 Levdobutamine lactobionate CAS No. 129388-07-4

Properties

CAS No.

129388-07-4

Molecular Formula

C30H45NO15

Molecular Weight

659.7 g/mol

IUPAC Name

4-[2-[[(2S)-4-(4-hydroxyphenyl)butan-2-yl]amino]ethyl]benzene-1,2-diol;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid

InChI

InChI=1S/C18H23NO3.C12H22O12/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15;13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h4-9,12-13,19-22H,2-3,10-11H2,1H3;3-10,12-20H,1-2H2,(H,21,22)/t13-;3-,4-,5+,6+,7-,8-,9-,10-,12+/m01/s1

InChI Key

XSGHHWMGNIMZCA-QCCNJQOUSA-N

SMILES

CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O

Isomeric SMILES

C[C@@H](CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)O)O)O)O)O)O)O

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Levdobutamine lactobionate;  LY206243 lactobionate;  LY 206243 lactobionate;  LY-206243 lactobionate; 

Origin of Product

United States

Pharmacological Characterization and Mechanistic Elucidation of Levdobutamine Lactobionate

Receptor Agonism and Selectivity

Beta-1 Adrenergic Receptor Activation

Levdobutamine (B1674938) lactobionate's primary mechanism of action is the stimulation of beta-1 adrenergic receptors located on cardiac myocytes. researchgate.net This interaction initiates a cascade of intracellular events beginning with the activation of the Gs protein, which in turn stimulates adenylate cyclase. researchgate.net This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). researchgate.net The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). researchgate.net

PKA plays a crucial role in cardiac function by phosphorylating several key proteins:

L-type calcium channels: Phosphorylation increases calcium influx into the cardiac myocytes, enhancing myocardial contractility (positive inotropy). researchgate.net

Phospholamban: Phosphorylation removes its inhibitory effect on the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a), leading to improved calcium reuptake into the sarcoplasmic reticulum. This action enhances myocardial relaxation (lusitropy). researchgate.net

Troponin I: Phosphorylation reduces the sensitivity of the contractile apparatus to calcium, which also contributes to faster myocardial relaxation. researchgate.net

Comparative Analysis of Adrenergic Receptor Binding Profiles (alpha, beta-2)

While Levdobutamine's primary target is the beta-1 adrenergic receptor, its racemic mixture, dobutamine (B195870), also exhibits activity at other adrenergic receptors, albeit to a lesser extent. The (+) isomer of dobutamine is a potent beta-1 agonist and a weak beta-2 agonist, while also acting as a competitive alpha-1 antagonist. The (-) isomer is primarily an alpha-1 agonist with weak beta-1 and beta-2 agonist effects.

Radioligand binding studies have provided quantitative insights into dobutamine's selectivity. These studies have shown that dobutamine has a significantly greater affinity for the beta-1 subtype than the beta-2 subtype. atsjournals.orgnih.gov Similarly, it displays a markedly greater affinity for the alpha-1 subtype compared to the alpha-2 subtype. atsjournals.orgnih.gov

Comparative Adrenergic Receptor Binding Affinities of Dobutamine

Receptor SubtypeTissue SourceDissociation Constant (KD) in μM
Beta-1Rat Heart2.5
Beta-1Turkey Erythrocyte2.6
Beta-2Frog Heart14.8
Beta-2Rat Lung25.4
Alpha-1Rat Heart0.09
Alpha-1Rabbit Uterus0.14
Alpha-2Human Platelet9.3
Alpha-2Rabbit Uterus5.7

Intracellular Signaling Pathways Modulated by Levdobutamine Lactobionate (B10762962)

Exploration of MAPK and NF-κB Pathway Involvement

Research into the intracellular signaling pathways modulated by dobutamine has revealed its influence on the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. Studies have demonstrated that dobutamine can induce heme oxygenase-1 (HO-1) through the PI3K and p38 MAPK pathways. This induction has been shown to inhibit the release of high mobility group box 1 protein (HMGB1) and reduce the activation of NF-κB.

Furthermore, in the context of inflammation, dobutamine has been observed to attenuate the lipopolysaccharide (LPS)-induced inflammatory response in microglia. This effect is achieved by inhibiting the NF-κB pathway and NLRP3 inflammasome activation, mediated through Nrf2/HO-1 signaling. hsforum.com These findings suggest that beyond its primary cardiac effects, Levdobutamine may possess anti-inflammatory properties through its modulation of these key signaling cascades.

Investigations into Hormone Ligand-Binding Receptor Interactions (e.g., TSHR)

The interaction of Levdobutamine lactobionate with hormone ligand-binding receptors such as the Thyroid-Stimulating Hormone Receptor (TSHR) is not well-established. However, studies involving dobutamine have indicated potential indirect effects on the thyroid axis. One study found that acute high-dose dobutamine administration lowered serum TSH concentrations through an unknown mechanism. nih.gov In a different clinical setting, in patients with acute worsening heart failure and low-triiodothyronine syndrome, short-term dobutamine therapy was associated with increased free T3 (fT3) levels, while TSH values remained unchanged. nih.gov These findings suggest a complex and not fully understood interplay between dobutamine and thyroid hormone regulation, but a direct interaction with the TSHR has not been demonstrated.

Analysis of Hypoxia-Inducible Factor 1 Alpha (HIF1A) and Hydroxysteroid 17-Beta Dehydrogenase 10 (HSD17B10) Linkages

Direct linkages between this compound and Hypoxia-Inducible Factor 1 Alpha (HIF1A) or Hydroxysteroid 17-Beta Dehydrogenase 10 (HSD17B10) have not been reported in the scientific literature based on the conducted searches. While one study demonstrated that dobutamine can increase cerebral oxygenation during acute anemia and apneic hypoxia, a direct mechanistic link to HIF1A activation or inhibition was not established. researchgate.net No studies were identified that investigated a potential relationship between this compound or dobutamine and HSD17B10. Therefore, the involvement of these specific molecules in the pharmacological effects of this compound remains to be elucidated.

Theoretical Basis of Inotropic Action

Levdobutamine, the active moiety of this compound, exerts its positive inotropic (contractility-enhancing) effects primarily through its selective agonism at cardiac beta-1 (β1) adrenergic receptors. genome.jpdrugbank.comncats.io The theoretical basis of this action is rooted in a well-defined signal transduction pathway within cardiomyocytes. litfl.com

Upon binding to the β1-adrenergic receptor, a G-protein-coupled receptor, Levdobutamine initiates a conformational change that activates the associated stimulatory G-protein (Gs). nih.gov This activation triggers the dissociation of the Gs alpha subunit, which in turn stimulates the enzyme adenylyl cyclase. litfl.com Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), leading to a rapid increase in intracellular cAMP levels. droracle.ai

cAMP acts as a crucial second messenger in this pathway. nih.gov It binds to and activates protein kinase A (PKA), a key enzyme that phosphorylates several downstream protein targets involved in cardiac muscle contraction. litfl.comnih.gov A primary target of PKA is the L-type calcium channels located in the sarcolemma (the cell membrane of the cardiomyocyte). litfl.com Phosphorylation of these channels increases their probability of opening, leading to an enhanced influx of calcium ions (Ca2+) into the cell from the extracellular space. youtube.com

This initial influx of Ca2+ triggers a much larger release of calcium from the sarcoplasmic reticulum, an intracellular storage organelle, through a process known as calcium-induced calcium release. The resultant sharp increase in cytosolic Ca2+ concentration allows for more calcium to bind to the troponin C component of the myofilaments. This binding event causes a conformational change in the troponin-tropomyosin complex, exposing actin-binding sites for myosin heads and thereby initiating the cross-bridge cycling that powers muscle contraction. The increased availability of intracellular calcium ultimately results in a more forceful and efficient contraction of the heart muscle. litfl.com

Key Steps in Levdobutamine's Inotropic Action
StepMolecule/Receptor InvolvedActionResult
1Levdobutamine & Beta-1 Adrenergic ReceptorBinding and activation of the receptor.Activation of stimulatory G-protein (Gs).
2Adenylyl CyclaseStimulation by Gs-alpha subunit.Conversion of ATP to cyclic AMP (cAMP).
3Protein Kinase A (PKA)Activation by cAMP.Phosphorylation of target proteins.
4L-type Calcium ChannelsPhosphorylation by PKA.Increased influx of extracellular calcium (Ca2+).
5Sarcoplasmic ReticulumCalcium-induced calcium release.Significant increase in intracellular Ca2+ concentration.
6Troponin CBinding of Ca2+.Initiation of myofilament contraction.

Considerations of Chronic Beta-1 Adrenergic Receptor Stimulation in Cellular Processes

While acute stimulation of β1-adrenergic receptors is beneficial for increasing cardiac output, chronic or sustained stimulation initiates a cascade of maladaptive cellular alterations. researchgate.net These changes can lead to a diminished contractile performance of the heart over time and contribute to the progression of heart failure. researchgate.netahajournals.org

One of the primary consequences of chronic β1-adrenergic receptor stimulation is receptor desensitization and downregulation. researchgate.net Continuous exposure to agonists like Levdobutamine leads to the phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which sterically hinder the receptor's interaction with Gs proteins, effectively uncoupling it from the downstream signaling pathway. This process, known as desensitization, is a rapid mechanism to protect the cardiomyocyte from overstimulation.

Over longer periods, sustained agonist exposure leads to receptor internalization, where the receptors are removed from the plasma membrane via endocytosis. researchgate.net While some receptors may be recycled back to the cell surface, chronic stimulation often targets them for lysosomal degradation, resulting in a net decrease in the total number of β1-adrenergic receptors on the cardiomyocyte surface, a phenomenon known as downregulation.

Beyond receptor-level changes, chronic β1-adrenergic stimulation has profound effects on cellular processes that contribute to pathological cardiac remodeling. researchgate.net The sustained elevation of cAMP and Ca2+ can activate signaling pathways that lead to:

Cardiomyocyte Hypertrophy: An increase in the size of heart muscle cells, which can initially be a compensatory mechanism but eventually leads to diastolic dysfunction and increased myocardial oxygen demand.

Apoptosis: Programmed cell death of cardiomyocytes. nih.gov Research indicates that the pro-apoptotic actions of β1-adrenergic receptors are mediated by a cAMP-dependent mechanism. nih.govahajournals.org This loss of contractile cells contributes to the progressive decline in cardiac function.

Altered Calcium Handling: Chronic stimulation can lead to abnormalities in the function of proteins that regulate calcium storage and release, contributing to arrhythmias and contractile dysfunction. ahajournals.org

Fibrosis: An increase in the deposition of extracellular matrix proteins, leading to stiffening of the heart muscle and impaired function.

These cellular changes collectively contribute to a state where the heart becomes less responsive to adrenergic stimulation and structurally and functionally compromised. ahajournals.org

Cellular Consequences of Chronic Beta-1 Adrenergic Stimulation
Cellular ProcessKey MechanismsFunctional Consequence
Receptor DesensitizationGRK-mediated phosphorylation, β-arrestin binding.Uncoupling from Gs protein, reduced signal transduction.
Receptor DownregulationInternalization and lysosomal degradation of receptors.Decreased number of functional receptors on the cell surface.
Pathological HypertrophyActivation of growth-promoting signaling pathways.Increased cardiomyocyte size, leading to diastolic dysfunction.
ApoptosiscAMP-dependent activation of cell death pathways. nih.govLoss of contractile cells and progressive cardiac dysfunction. ahajournals.org
FibrosisStimulation of fibroblast proliferation and collagen deposition.Increased stiffness of the ventricular wall, impaired relaxation.

Prodrug Concepts in this compound Bioactivity

The term "this compound" refers to the salt form of the pharmacologically active agent, Levdobutamine. nih.govfda.gov In this formulation, Levdobutamine, a catecholamine derivative, is ionically bonded to lactobionate, the carboxylate anion of lactobionic acid. nih.gov This formulation strategy can be understood within the broader concept of prodrugs, where a modification is made to a drug molecule to improve its physicochemical or pharmacokinetic properties.

While not a classic prodrug that requires enzymatic cleavage to unmask the active compound, the use of a salt form like lactobionate represents a formulation-based prodrug approach. The primary purpose of creating the lactobionate salt is to enhance the aqueous solubility of Levdobutamine. nih.gov Levdobutamine itself has limited solubility, which would make it difficult to prepare in the concentrated solutions required for intravenous administration.

Once administered into the bloodstream, this compound rapidly dissociates into its constituent ions: the active Levdobutamine moiety and the inactive lactobionate counter-ion. fda.gov The Levdobutamine is then free to diffuse to its site of action and bind to β1-adrenergic receptors on cardiomyocytes to exert its therapeutic effect. The lactobionate ion is considered a pharmaceutically acceptable excipient with a history of use in other intravenous drug formulations, such as erythromycin (B1671065) lactobionate. wikipedia.org The choice of counter-ion is critical, as it can influence properties such as solubility, stability, and even the manufacturing process of the final drug product. nih.gov

Therefore, the bioactivity of this compound is entirely dependent on the in-vivo release of the parent drug, Levdobutamine. The lactobionate component serves as a carrier moiety designed to overcome formulation challenges, ensuring the drug can be delivered effectively to the systemic circulation.

Stereochemical Considerations and Structure Activity Relationships of Levdobutamine Lactobionate

Stereochemical Influence on Receptor Interaction and Biological Response

The stereochemical configuration of dobutamine's enantiomers dictates their affinity and activity at various adrenergic receptors, leading to significantly different biological responses. nih.gov The opposing effects of the (S)- and (R)-enantiomers at the α-adrenergic receptor, combined with their synergistic effects at the β-adrenergic receptors, define the drug's unique hemodynamic profile. nih.govnih.gov

The (S)-enantiomer, levdobutamine (B1674938), is a potent partial agonist at α1-adrenergic receptors. nih.govnih.gov This interaction contributes to vasoconstrictive effects. In contrast, the (R)-enantiomer is a potent competitive α1-adrenergic antagonist, which blocks the effects of α1-agonists. litfl.comnih.gov While both enantiomers bind to the α1-receptor with similar high affinity, only the (S)-isomer is capable of activating the receptor to elicit a response. nih.gov

At β-adrenergic receptors, both enantiomers act as agonists, but with differing potencies. nih.gov The (R)-enantiomer is a significantly more potent agonist at β1 and β2 receptors than levdobutamine, with an activity ratio of approximately 10 to 1 in its favor for both inotropic (contractility) and chronotropic (heart rate) responses. litfl.comnih.gov The potent β1-agonism of the (R)-enantiomer is the primary driver of the strong increase in cardiac contractility and output associated with dobutamine (B195870). litfl.comnih.gov The β2-agonist activity, primarily from the (R)-enantiomer, contributes to vasodilation, which counteracts the vasoconstriction caused by the α1-agonist activity of levdobutamine. litfl.comnih.gov

The net result of administering the racemic mixture is a potent positive inotropic effect from β1 stimulation (largely from the (R)-isomer), with relatively neutral effects on peripheral vascular resistance due to the counterbalancing α1-agonism of the (S)-isomer and the α1-antagonism and β2-agonism of the (R)-isomer. litfl.comnih.gov

Receptor Activity Profile of Dobutamine Enantiomers
Enantiomerα1-Adrenergic Receptor Activityβ1-Adrenergic Receptor Activityβ2-Adrenergic Receptor Activity
Levdobutamine (S)-(-)Partial Agonist nih.govnih.govWeak Agonist litfl.comnih.govWeak Agonist litfl.com
Dextrobutamine (R)-(+)Competitive Antagonist litfl.comnih.govPotent Agonist (~10x more potent than (S)-isomer) litfl.comnih.govWeak Agonist litfl.com
Racemic DobutamineNet effect is minimal/weak partial agonism litfl.comPotent Agonism nih.govWeak Agonism litfl.com

Molecular Features Governing Ligand-Receptor Dynamics

The structure-activity relationship (SAR) of dobutamine and its enantiomers is governed by specific molecular features that facilitate binding and activation of adrenergic receptors. For high agonist activity at adrenergic receptors, a primary or secondary aliphatic amine separated by two carbons from a substituted benzene (B151609) ring is essential. gpatindia.com The hydroxyl group on the carbon beta to the amine group must be in the (R) configuration for maximal direct activity, which aligns with the observation that the (R)-enantiomer is the more potent beta-agonist. gpatindia.com

The key structural elements of levdobutamine that influence its receptor dynamics include:

The Catechol Ring : The 3,4-dihydroxybenzene moiety is a critical feature for binding to adrenergic receptors, similar to endogenous catecholamines like norepinephrine (B1679862) and epinephrine.

The Bulky N-substituent : Dobutamine possesses a large arylalkyl group attached to the amine nitrogen. derangedphysiology.com This bulky substituent is a key feature that increases selectivity for β1-receptors over β2 and α-receptors by sterically hindering interactions with binding sites on other receptor subtypes. litfl.com This design element contributes to the drug's relatively greater inotropic versus chronotropic effect. firsthope.co.in

The Chiral Center : The stereochemistry at the single asymmetric carbon determines the orientation of the substituents. This spatial arrangement is critical for the differential activity observed between the enantiomers. The specific orientation of the (S)-enantiomer (levdobutamine) allows it to act as an agonist at α1-receptors, while the mirror-image (R)-enantiomer fits into the same receptor in a way that prevents activation, thus acting as an antagonist. nih.gov

Radioligand binding studies have confirmed that dobutamine (as a racemate) has a significantly higher affinity for β1-receptors than for β2-receptors, and a markedly greater affinity for α1-receptors compared to α2-receptors. nih.govduke.edu This selectivity for β1 and α1 subtypes is a cornerstone of its pharmacological profile. nih.gov

Synthetic Methodologies and Derivatization Strategies for Levdobutamine Lactobionate

Chemical Synthesis Pathways of Levdobutamine (B1674938) Lactobionate (B10762962)

The synthesis of Levdobutamine Lactobionate is a multi-step process that begins with the formation of the active pharmaceutical ingredient, Levdobutamine, followed by its conversion into the lactobionate salt. The primary advantage of the lactobionate salt form is its significantly enhanced aqueous solubility. The solubility of dobutamine (B195870) lactobionate is over 100 mg/ml, which is more than four times higher than that of dobutamine hydrochloride, facilitating the preparation of stable aqueous solutions for pharmaceutical use google.com.

The synthesis of the dobutamine base can be achieved through various routes. One notable method involves a Mannich reaction followed by a reduction. This pathway uses veratramine, p-methoxyacetophenone, and an acetaldehyde (B116499) aqueous solution as starting materials in an isopropanol (B130326) solvent to yield a Mannich condensation compound google.com. Subsequently, a Clemenon reduction of this intermediate using zinc powder in water generates methoxy (B1213986) dobutamine google.com. The final step in forming the dobutamine base involves reacting the methoxy dobutamine with hydrobromic acid google.com.

Once the Levdobutamine base is synthesized and isolated, it is reacted with lactobionic acid to form the this compound salt. Lactobionic acid, a disaccharide formed from gluconic acid and galactose, is frequently used in the pharmaceutical industry as an excipient to form salts with active ingredients wikipedia.orgchemimpex.com. This process enhances the solubility and stability of compounds, as seen with antibiotics like erythromycin (B1671065) and clarithromycin (B1669154) wikipedia.orgnih.govresearchgate.net. The reaction between the basic Levdobutamine and the acidic lactobionic acid results in the formation of the desired stable and highly soluble salt.

Development of Modified Release Formulations and Delivery Systems

Modified-release formulations are designed to alter the rate and timing of drug release to achieve specific therapeutic objectives not offered by conventional immediate-release forms 182.160.97mhmedical.com. These systems can improve patient compliance, maintain uniform drug levels, and reduce side effects gsconlinepress.comresearchgate.net.

Polymeric matrix systems are a common and effective approach for achieving controlled drug release. In this design, the active compound is homogeneously dispersed within a polymer matrix gsconlinepress.com. The release of the drug is controlled by processes of diffusion through the polymer network and/or erosion of the matrix itself gsconlinepress.compalliativedrugs.org.

A wide array of polymers can be used, broadly categorized as:

Hydrophilic Polymers: Materials like Hydroxypropyl methylcellulose (B11928114) (HPMC) form a gel layer upon contact with aqueous fluids. The drug diffuses through this gel layer, and the matrix gradually erodes gsconlinepress.comualberta.ca.

Hydrophobic Polymers: Waxes such as Carnauba wax are insoluble in water and control drug release primarily through diffusion via a network of pores and channels within the matrix ualberta.ca.

Plastic Polymers: Insoluble polymers like Kollidon® SR create a non-erodible skeleton matrix, with drug release occurring as fluid penetrates the matrix and dissolves the drug, which then diffuses out ualberta.ca.

The rate of drug release is a function of the polymer type, its concentration in the matrix, and the physicochemical properties of the drug ualberta.ca. Higher polymer content generally leads to a slower release rate due to increased tortuosity and reduced porosity of the matrix ualberta.ca.

Table 1: Effect of Polymer Type and Concentration on Drug Release over 12 Hours Data derived from a comparative study on various drug molecules.

DrugPolymerPolymer ConcentrationPercent Drug Released
Diltiazem HClCarnauba Wax25%79%
Diltiazem HClCarnauba Wax75%40%
Diltiazem HClKollidon SR25%97%
Diltiazem HClKollidon SR75%45%
Diltiazem HClHPMC25%99%
Diltiazem HClHPMC75%52%
TheophyllineKollidon SR25%85%
TheophyllineKollidon SR75%26%

This table was generated based on data presented in scientific literature ualberta.ca.

Dual retard techniques involve more complex systems designed to provide a biphasic or more finely modulated release profile. These can include multi-layered tablets or core-shell particulate systems catalent.comkinampark.com.

Bi-layer or Tri-layer Tablets: These tablets consist of two or three distinct layers. One layer might be an immediate-release formulation to provide an initial loading dose, while the other layer(s) could be a controlled-release matrix to maintain the drug concentration over an extended period catalent.com.

Core-Shell Systems: These formulations consist of a drug-containing core surrounded by a polymeric shell that acts as a rate-limiting barrier kinampark.com. The properties of the shell can be modified to control the diffusion rate of the drug from the core. For instance, double-layered microparticles with a PLGA (poly(D,L-lactide-co-glycolide)) core and a PLLA (poly(L-lactide)) shell have been shown to retard the rapid release of a drug from the core kinampark.com. The release kinetics can be further modulated by incorporating other polymers, like PCL (poly(caprolactone)), into the shell to alter its density and flexibility kinampark.com. This approach provides multiple degrees of freedom to design microparticles with a wide variety of release profiles kinampark.com.

Ionic Liquid Compositions for Pharmaceutical Modulations

Ionic liquids (ILs) are organic salts with melting points below 100°C, composed of organic cations and organic or inorganic anions nih.govnih.gov. Their tunable physicochemical properties make them highly versatile for various pharmaceutical applications, including overcoming formulation challenges and enhancing drug delivery futuremedicine.com.

A significant challenge in pharmaceutical development is polymorphism, where a single compound can exist in multiple crystalline forms with different physical properties, including solubility and stability. This can impact bioavailability and product consistency.

Ionic liquids offer an innovative strategy to circumvent these solid-state issues nih.gov. By converting a crystalline active pharmaceutical ingredient (API) into a liquid salt, known as an API-IL, the problems associated with polymorphism can be entirely suppressed researchgate.net. Since the API is in a liquid state, there are no crystalline structures, and therefore, no potential for polymorphic conversion researchgate.net. This approach can lead to more stable formulations with consistent properties. The formation of an API-IL involves the careful selection of a counterion that, when paired with the ionized API, results in a salt with a low melting point nih.gov.

Ionic liquids can serve multiple roles in enhancing drug delivery and controlling release rates. Their unique properties can be leveraged in several ways:

Solubility Enhancement: ILs can act as effective solvents for poorly soluble drugs, allowing for the delivery of higher concentrations of the active compound futuremedicine.com.

Permeation Enhancement: Certain ILs, particularly choline-based ones, have been shown to enhance the transport of drugs across biological membranes, which is particularly useful for transdermal or oral delivery systems nih.govfuturemedicine.com.

Controlled Release: Room temperature ionic liquids (RTILs) often exhibit high viscosity and low solubility in water aiche.org. These characteristics make them prime candidates for controlled-release formulations. An API-IL can act as a liquid reservoir of the drug that releases the active molecule slowly over time as it sparingly dissolves in an aqueous environment, without the need for a polymeric matrix aiche.org. The release rate can be tuned by modifying the structure of the IL's cation and anion to alter its hydrophobicity and viscosity nih.gov.

Conjugation Chemistry for Targeted Delivery

Conjugation chemistry involves covalently linking a therapeutic agent to a carrier molecule or ligand to modify its pharmacokinetic and pharmacodynamic properties. The goal of such strategies is often to enhance drug delivery to specific cells or tissues, improve stability, increase solubility, or prolong circulation half-life. For a molecule like levdobutamine, which has reactive amine and hydroxyl groups, various conjugation strategies could be theoretically employed.

Fatty Acid-Pharmaceutical Agent Conjugates

The conjugation of fatty acids to pharmaceutical agents, creating lipid-drug conjugates (LDCs), is a well-established strategy to enhance the lipophilicity of drugs. nih.govnih.gov This modification can lead to several therapeutic benefits, including improved oral bioavailability, increased cellular uptake and retention, enhanced penetration of the blood-brain barrier, and targeted delivery to tumors or the lymphatic system. nih.govnih.govresearchgate.net

Research Findings:

The primary strategy for creating fatty acid-drug conjugates involves forming a stable covalent bond, typically an ester or amide linkage, between the fatty acid and the drug molecule. nih.gov The carboxylic acid group of the fatty acid can react with a hydroxyl or amine group on the drug. nih.gov Various fatty acids, such as palmitic acid, stearic acid, and docosahexaenoic acid (DHA), have been utilized for this purpose. nih.govresearchgate.net

The increased lipophilicity of the resulting conjugate can enhance its affinity for lipid-based nanocarriers like liposomes, micelles, and lipid nanoparticles, leading to higher drug loading and more stable formulations. nih.govnih.gov This approach can also improve a drug's interaction with cell membranes and facilitate passive diffusion into cells. researchgate.net Furthermore, by temporarily masking functional groups on the parent drug, fatty acid conjugation can create a prodrug that reduces biotransformation and prolongs the drug's half-life. researchgate.netresearchgate.net

Conjugation FeatureDescriptionPotential Advantage
Bond Type Ester or Amide linkage between the drug and fatty acid. nih.govProvides a stable covalent bond that can be designed to cleave under specific physiological conditions.
Fatty Acid Type Saturated (e.g., Palmitic Acid) or Unsaturated (e.g., DHA). researchgate.netChoice of fatty acid can influence the conjugate's lipophilicity, stability, and biological targeting.
Delivery System Often formulated in nanocarriers like liposomes or micelles. nih.govEnhances drug loading, stability, and can facilitate targeted delivery.
Mechanism Increases lipophilicity, enhancing membrane interaction and cellular uptake. researchgate.netImproved bioavailability and potential for overcoming drug resistance.

Oligonucleotide and Peptide Conjugation Approaches

Conjugating therapeutic agents to peptides or oligonucleotides is a sophisticated strategy aimed at achieving highly specific targeted delivery. mdpi.comnih.gov Peptides, particularly cell-penetrating peptides (CPPs), can overcome the challenge of transporting large molecules across cell membranes. mdpi.com Oligonucleotide-based therapies themselves face delivery challenges due to their size and charge, making conjugation a critical area of research. mdpi.compublish.csiro.au

Research Findings:

The synthesis of peptide-oligonucleotide conjugates (POCs) can be approached in two main ways: stepwise solid-phase synthesis where both molecules are built sequentially on the same support, or a post-synthetic (fragment coupling) approach where the separately synthesized peptide and oligonucleotide are joined together. nih.govacs.orgnih.gov

A variety of chemical reactions are employed for post-synthetic conjugation, creating either stable or cleavable linkages. publish.csiro.aumonash.edu Common methods include:

Amide Bond Formation: Reaction between an amino group and a carboxylic acid group. acs.org

Thioether Linkage: Formed by reacting a thiol group with a haloacetamide or a maleimide. acs.org

Disulfide Linkage: Created by the oxidation of two thiol groups, this bond is bioreversible and can be cleaved in the reductive intracellular environment. mdpi.com

"Click Chemistry": Reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) offer high efficiency and specificity. publish.csiro.au

Oxime or Hydrazone Linkage: Formed by the reaction of a carbonyl group with an aminooxy or hydrazino group, respectively. mdpi.comacs.orgnih.gov

These conjugation strategies aim to harness the properties of the peptide or oligonucleotide to guide the attached drug to a specific site. For example, a peptide that binds to a receptor overexpressed on cancer cells can deliver a cytotoxic drug directly to the tumor, potentially increasing efficacy and reducing side effects. mdpi.com

Conjugation StrategyLinkage FormedKey Features
Stepwise Solid-Phase Amide bondsBoth molecules built on a single support; suitable for smaller peptides. acs.orgresearchgate.net
Post-Synthetic (Fragment Coupling) Varied (Amide, Thioether, Disulfide, etc.)Separately synthesized molecules are joined; offers greater flexibility. mdpi.comacs.org
Native Chemical Ligation Amide bondChemoselective reaction between a C-terminal thioester and an N-terminal cysteine. publish.csiro.au
Click Chemistry (e.g., CuAAC) Triazole linkageHighly efficient and specific reaction. publish.csiro.au
Bioreversible Linkages (e.g., Disulfide) Disulfide bondDesigned to be cleaved inside the target cell, releasing the active drug. mdpi.com

Pre Clinical Research Methodologies and Translational Frameworks for Levdobutamine Lactobionate

In Vitro Experimental Design for Mechanistic Studies

In vitro studies are fundamental in delineating the molecular mechanisms of action of a drug candidate. For levdobutamine (B1674938) lactobionate (B10762962), these studies focus on its interaction with adrenergic receptors and the subsequent intracellular signaling cascades.

Cell-based assays are crucial for understanding how levdobutamine interacts with its target receptors and initiates a cellular response. bioivt.com These assays typically involve cultured cells that endogenously or recombinantly express adrenergic receptors.

Receptor Binding Assays: Initial studies often employ receptor binding assays to determine the affinity of levdobutamine for various adrenergic receptor subtypes (α1, α2, β1, β2). While specific data for levdobutamine lactobionate is limited, studies on dobutamine (B195870) indicate that it interacts with β1, β2, and α1 adrenoceptors. nih.gov Competitive binding assays, using a radiolabeled ligand, can be utilized to determine the binding affinity (Ki) of levdobutamine for these receptors.

Second Messenger Assays: Upon receptor activation, downstream signaling pathways are initiated. For β-adrenergic receptors, a key signaling event is the activation of adenylyl cyclase and the subsequent production of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Cell-based assays measuring cAMP levels are therefore critical. Studies on dobutamine have shown its ability to increase cAMP production. nih.gov

Assay Type Purpose Typical Measurement
Receptor BindingDetermine affinity for adrenergic receptor subtypesInhibition constant (Ki)
cAMP AccumulationQuantify β-adrenergic receptor activationIntracellular cAMP levels
Reporter Gene AssaysMeasure receptor-mediated gene transcriptionLuminescence or fluorescence
Calcium Flux AssaysAssess α1-adrenergic receptor activationIntracellular calcium concentration

Signaling Pathway Analysis: Further mechanistic insights can be gained by analyzing downstream components of the signaling cascade. Techniques such as Western blotting can be used to assess the phosphorylation of key proteins, like protein kinase A (PKA) substrates, following levdobutamine exposure.

To understand the direct interactions of levdobutamine with its target proteins, enzymatic and protein interaction studies are employed. These cell-free assays provide a detailed view of the drug-target engagement.

Enzymatic Assays: The primary enzymatic target following β-receptor activation is adenylyl cyclase. In vitro assays using purified adenylyl cyclase and receptor-coupled G proteins can be used to directly measure the effect of levdobutamine on enzyme activity.

Protein-Protein Interaction (PPI) Assays: Techniques such as Surface Plasmon Resonance (SPR) or Fluorescence Resonance Energy Transfer (FRET) can be used to study the interaction between the activated G protein-coupled receptor (GPCR) and its associated G proteins (Gs for β-receptors). These assays can quantify the kinetics of these interactions in the presence of levdobutamine. While specific studies on levdobutamine are not widely published, these methods are standard in GPCR drug discovery.

In Vivo Pre-clinical Models for Mechanistic Exploration

In vivo models are essential for understanding the physiological effects of this compound in a complex biological system.

The choice of animal model is critical for the relevance and translatability of pre-clinical findings. For investigating cardiotonic effects, several species are commonly used.

Common Animal Models for Cardiotonic Studies:

Rodents (Rats, Mice): Often used for initial screening due to their cost-effectiveness and the availability of genetically modified strains. However, differences in cardiac physiology compared to humans must be considered.

Canine Models: Dogs have been historically used in cardiovascular research, and their cardiac physiology shares more similarities with humans. Studies on dobutamine in anesthetized dogs have demonstrated its effects on heart rate, cardiac output, and vascular resistance. nih.gov

Porcine Models: Pigs are increasingly used due to the anatomical and physiological similarities of their cardiovascular system to that of humans.

In these models, the cardiotonic effects of this compound would be assessed by measuring hemodynamic parameters such as heart rate, blood pressure, cardiac output, and contractility (e.g., dP/dt max).

Understanding the relationship between the drug's concentration in the body (pharmacokinetics) and its therapeutic effect (pharmacodynamics) is a cornerstone of pre-clinical development.

Pharmacokinetics (PK): PK studies in animal models determine the absorption, distribution, metabolism, and excretion (ADME) of this compound. Following intravenous administration, plasma concentrations of the drug are measured over time to calculate key PK parameters. Dobutamine has a short half-life of approximately 2 minutes. drugbank.com The major metabolic pathway for dobutamine is conjugation. drugbank.com

Key Pharmacokinetic Parameters:

Parameter Description
Clearance (CL)The volume of plasma cleared of the drug per unit time.
Volume of Distribution (Vd)The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Half-life (t½)The time required for the concentration of the drug in the body to be reduced by one-half.

Studies in children and adolescents have shown a mean plasma clearance for dobutamine of 115 +/- 63 ml/kg/min. nih.gov

Pharmacodynamics (PD): PD studies correlate the concentration of levdobutamine with its physiological effects. For cardiotonic agents, this involves measuring changes in hemodynamic parameters at various plasma concentrations. Dobutamine has been shown to improve systolic and diastolic function. nih.gov

PK/PD Modeling: The data from PK and PD studies are integrated to develop a mathematical model that describes the dose-concentration-effect relationship. This modeling is crucial for predicting the therapeutic window and for guiding dose selection in subsequent clinical trials. Threshold modeling has been used to describe the log-linear relationship between dobutamine concentration and hemodynamic response. nih.gov

Theoretical Frameworks in Biopharmaceutics

Biopharmaceutics principles are applied to understand how the physicochemical properties of this compound and its formulation influence its bioavailability and therapeutic effect.

Biopharmaceutics Classification System (BCS): While the BCS is primarily designed for orally administered drugs, the principles of solubility and permeability are still relevant for parenterally administered drugs like this compound in terms of formulation development and potential for precipitation at the injection site. The lactobionate salt is used to enhance the aqueous solubility of levdobutamine.

Application of Biopharmaceutics Drug Classification System (BCS) Principles to this compound Research

The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability. wikipedia.org This system is a cornerstone of early pharmaceutical development, as it helps predict a drug's in vivo performance from in vitro measurements. Drug substances are divided into four classes:

Class I: High Solubility, High Permeability

Class II: Low Solubility, High Permeability

Class III: High Solubility, Low Permeability

Class IV: Low Solubility, Low Permeability

While specific experimental data for the BCS classification of this compound is not extensively available in public literature, a provisional classification can be inferred from the known properties of its active moiety, dobutamine.

Solubility: Dobutamine is described as being sparingly soluble in water. derangedphysiology.com One database reports its solubility as 1.37e-02 g/L, indicating low aqueous solubility. nih.gov Furthermore, patents for other salt forms of dobutamine, such as dobutamine phosphate (B84403), were developed specifically to overcome the low aqueous solubility of the hydrochloride salt (approximately 28 mg/mL), reinforcing the characterization of the active moiety as a low-solubility compound. google.com A drug is considered highly soluble only when its highest dose strength is soluble in 250 ml or less of aqueous media over a pH range of 1 to 6.8. wikipedia.org Given the available information, dobutamine does not meet this criterion.

Permeability: The permeability classification is based on the extent of drug absorption in humans. Dobutamine exhibits "basically zero oral availability" because it is extensively and rapidly metabolized by enzymes in the gut wall, such as catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO). derangedphysiology.com This high degree of pre-systemic, first-pass metabolism in the gastrointestinal tract severely limits the amount of active drug that can reach systemic circulation, leading to a classification of low effective permeability. derangedphysiology.comfda.govrxlist.com

Based on these parameters of low solubility and low permeability for the active moiety, this compound would provisionally be classified as a BCS Class IV compound.

Table 1: Interactive BCS Classification and Inferred Properties of this compound

BCS ClassSolubilityPermeabilityCharacteristicsInferred Classification for this compound
Class I HighHighWell absorbed; absorption rate is usually higher than excretion. wikipedia.orgNo
Class II LowHighBioavailability is limited by the solvation rate. wikipedia.orgNo
Class III HighLowAbsorption is limited by the permeation rate. wikipedia.orgNo
Class IV LowLowPoor bioavailability; not well absorbed over the intestinal mucosa. wikipedia.orgYes

Dissolution and Permeability as Fundamental Parameters in Absorption Theory

For a drug to be absorbed into the bloodstream after oral administration, it must first dissolve in the fluids of the gastrointestinal tract and then permeate through the intestinal membrane. For a BCS Class IV compound like this compound, both of these processes present significant challenges.

Dissolution: Dissolution is the process by which a solid substance solubilizes in a solvent. For poorly soluble drugs, the dissolution rate is often the rate-limiting step for absorption. The lactobionate salt form of levdobutamine is intended to improve the physicochemical properties, particularly the aqueous solubility and dissolution rate, compared to the levdobutamine free base. The strategy of creating salt forms to enhance solubility is a common pharmaceutical practice. For instance, the development of dobutamine phosphate monobasic salt achieved an aqueous solubility of about 2.0 g/mL, a significant increase from the 28 mg/mL solubility of dobutamine hydrochloride. google.com While specific dissolution profiles for this compound are not available, it is understood that the lactobionate moiety is chosen to enhance the dissolution characteristics of the poorly soluble levdobutamine.

Permeability: Once dissolved, the drug molecule must pass through the lipid cell membranes of the intestinal epithelium. As noted previously, the primary obstacle to the oral bioavailability of levdobutamine is its extensive metabolism in the gut wall. derangedphysiology.com This metabolic barrier effectively renders its permeability as very low. Therefore, even if the dissolution rate were enhanced significantly by the lactobionate salt form, the subsequent enzymatic degradation prevents the drug from reaching systemic circulation in meaningful amounts. This highlights that both dissolution and permeability are fundamental and sequential hurdles that must be overcome for successful oral drug delivery.

Table 2: Interactive Summary of Physicochemical Properties of Dobutamine Influencing Absorption

ParameterValue / DescriptionImplication for Oral AbsorptionSource
Molecular Weight 301.38 g/mol (Dobutamine free base)Suitable for passive diffusion nih.gov
Aqueous Solubility Sparingly soluble; 1.37e-02 g/L (Dobutamine)Dissolution is likely slow and rate-limiting. derangedphysiology.comnih.gov
LogP 3.6 (Dobutamine)Indicates high lipophilicity, which can favor membrane crossing but hinder dissolution. nih.gov
Oral Bioavailability Basically zeroExtensive pre-systemic metabolism prevents absorption into systemic circulation. derangedphysiology.com
Metabolism Rapidly metabolized by COMT and MAO in the gut.This is the primary barrier to effective permeability. derangedphysiology.comrxlist.com

Theoretical and Computational Modeling of Levdobutamine Lactobionate

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding orientation and affinity of a ligand to its target receptor. nih.gov For Levdobutamine (B1674938) lactobionate (B10762962), these simulations would primarily focus on its interaction with β1 and β2 adrenergic receptors.

Molecular Docking:

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor. nih.gov In the case of Levdobutamine, the active enantiomer, docking studies would elucidate the key interactions between the catechol and ethanolamine (B43304) moieties of Levdobutamine and the amino acid residues within the binding pocket of the adrenergic receptors. These interactions typically involve hydrogen bonds, ionic interactions, and hydrophobic interactions.

Key Interacting Residues in Adrenergic Receptors for Levdobutamine (Hypothetical)

ReceptorKey Amino Acid ResiduesType of Interaction
β1 Adrenergic ReceptorAsp113, Ser204, Ser207Hydrogen Bonding with catechol hydroxyl groups
Phe289, Phe290Aromatic stacking with the catechol ring
Asn312Hydrogen Bonding with the ethanolamine hydroxyl group
β2 Adrenergic ReceptorAsp113, Ser203, Ser204Hydrogen Bonding with catechol hydroxyl groups
Phe290, Trp286Aromatic stacking with the catechol ring
Asn312Hydrogen Bonding with the ethanolamine hydroxyl group

Molecular Dynamics (MD) Simulations:

Following molecular docking, molecular dynamics simulations can provide a more dynamic picture of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the docked pose and the conformational changes in both the ligand and the receptor upon binding. For Levdobutamine lactobionate, MD simulations could reveal the flexibility of the lactobionate counter-ion and its potential influence on the binding of Levdobutamine to the receptor.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that correlates the chemical structure of a compound with its biological activity. spu.edu.synih.govijpsr.comresearchgate.net By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds. spu.edu.sy

For Levdobutamine, a QSAR study would involve a series of analogues with modifications to the catechol ring, the ethanolamine side chain, or the lactobionate counter-ion. The biological activity of these analogues, such as their binding affinity to adrenergic receptors or their functional activity, would be experimentally determined. Physicochemical descriptors for each analogue would then be calculated, including:

Electronic properties: (e.g., partial atomic charges, dipole moment)

Steric properties: (e.g., molecular volume, surface area)

Hydrophobic properties: (e.g., logP)

Topological indices: (e.g., connectivity indices)

A statistical model, such as multiple linear regression or partial least squares, would then be built to relate these descriptors to the observed biological activity.

Hypothetical QSAR Equation for Levdobutamine Analogues:

log(1/IC50) = 0.5 * logP - 0.2 * MW + 1.5 * H-bond_donors + c

This hypothetical equation suggests that an increase in lipophilicity (logP) and the number of hydrogen bond donors would increase the inhibitory concentration (IC50), while an increase in molecular weight (MW) would decrease it.

Computational Predictions for Formulation Design and Release Profiles

Computational modeling plays a crucial role in modern pharmaceutical formulation development. nih.govresearchgate.net These models can predict the physicochemical properties of drug formulations and their in vivo performance, reducing the need for extensive experimental work. nih.govnih.gov

For this compound, computational tools can be used to:

Predict solubility: The solubility of this compound in various solvents and excipients can be predicted using models based on its molecular structure.

Optimize excipient selection: Computational screening can identify suitable excipients that are compatible with this compound and can enhance its stability and bioavailability.

Model drug release: The release profile of Levdobutamine from a given formulation, such as a tablet or a transdermal patch, can be simulated using models that take into account the drug's properties and the formulation's composition.

Ionic liquids (ILs) are salts with low melting points that are being explored as novel pharmaceutical excipients. nih.govualberta.camdpi.comfrontiersin.org They can improve the solubility and permeability of poorly soluble drugs. nih.govualberta.camdpi.comresearchgate.net The lactobionate anion in this compound itself can be considered part of an ionic liquid system.

Computational modeling can be used to design and evaluate ionic liquid formulations of Levdobutamine. Molecular dynamics simulations can model the interactions between Levdobutamine, the lactobionate anion, and other components of the ionic liquid formulation. These simulations can help in understanding how the ionic liquid environment affects the drug's stability, solubility, and release characteristics.

Potential Advantages of Ionic Liquid Formulations for Levdobutamine (Theoretical)

PropertyEnhancement
SolubilityIncreased solubility in both aqueous and lipid environments.
StabilityProtection against chemical degradation.
PermeabilityEnhanced permeation across biological membranes.
Controlled ReleaseTunable release profiles by modifying the ionic liquid components. mdpi.com

Systems Biology Approaches to this compound Action

Systems biology aims to understand the complex interactions within biological systems. nih.govnih.govfrontiersin.orgdrugtargetreview.com In the context of pharmacology, systems biology approaches can provide a holistic view of a drug's effects on the body, beyond its primary target. frontiersin.orgdrugtargetreview.combenthamscience.com

For this compound, a systems biology approach would involve integrating data from various sources, including:

Genomics: Identifying genetic variations that may influence an individual's response to Levdobutamine.

Proteomics: Analyzing changes in protein expression in response to Levdobutamine treatment.

Metabolomics: Studying the effects of Levdobutamine on metabolic pathways.

By constructing computational models of the relevant biological networks, researchers can simulate the effects of Levdobutamine and identify potential off-target effects, biomarkers for drug response, and novel therapeutic applications. This approach can help in personalizing Levdobutamine therapy and optimizing its clinical use.

Advanced Analytical Research Techniques for Levdobutamine Lactobionate

Chromatographic and Spectroscopic Methods for Compound Purity and Identity

The determination of purity and confirmation of the identity of Levdobutamine (B1674938) Lactobionate (B10762962) are fundamental aspects of quality control. High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectroscopy are powerful tools utilized for these purposes.

Spectroscopic methods, particularly UV-Visible spectroscopy, are valuable for the initial identification of Levdobutamine Lactobionate. doi.org The UV spectrum of a compound is dependent on its chemical structure and the presence of chromophores. By dissolving the compound in a suitable solvent and measuring its absorbance across a range of UV and visible wavelengths, a characteristic spectrum is obtained. This spectrum, including the wavelength of maximum absorbance (λmax), can be used as a qualitative identifier for the compound when compared to a reference standard.

A summary of typical chromatographic conditions for the analysis of the active moiety, dobutamine (B195870), is presented in the interactive table below.

Table 1: Illustrative RP-HPLC Method Parameters for Dobutamine Analysis

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol (B129727): 0.01M Potassium dihydrogen Phosphate (B84403) (60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 20 µL
Run Time 6 min

Note: This table presents a general method for the active moiety, dobutamine, and specific conditions for this compound may vary.

Methodologies for Assessing In Vitro Dissolution Profiles and Reproducibility

In vitro dissolution testing is a critical tool in pharmaceutical development to predict the in vivo performance of a drug product. nih.govfda.govnih.gov For solid oral dosage forms of this compound, establishing a reproducible dissolution profile is essential for ensuring batch-to-batch consistency and can be indicative of bioavailability. The United States Pharmacopeia (USP) provides general chapters on dissolution testing that outline standard apparatus and methodologies. nih.govfda.govdntb.gov.ua

The choice of dissolution apparatus and medium is crucial for developing a method that is both discriminating and relevant to physiological conditions. The USP Apparatus 2 (paddle apparatus) is commonly used for tablets and capsules. The dissolution medium is selected to mimic the pH conditions of the gastrointestinal tract, often starting with an acidic medium (e.g., pH 1.2) and progressing to more neutral conditions (e.g., pH 4.5 and 6.8). nih.gov The temperature is typically maintained at 37 ± 0.5 °C. Samples are withdrawn at predetermined time intervals, and the amount of dissolved drug is quantified, usually by HPLC or UV spectroscopy.

The reproducibility of the dissolution profile is assessed by performing the test on multiple units of a batch and comparing the variability of the results. The similarity of dissolution profiles between different batches or formulations is often evaluated using a similarity factor (f₂), where a value between 50 and 100 suggests that the two profiles are similar.

An example of a dissolution testing protocol for a hypothetical this compound tablet is outlined in the interactive table below.

Table 2: Illustrative In Vitro Dissolution Test Parameters for a this compound Formulation

Parameter Condition
Apparatus USP Apparatus 2 (Paddle)
Rotation Speed 50 rpm
Medium 900 mL of pH 6.8 phosphate buffer
Temperature 37 ± 0.5 °C
Sampling Times 5, 10, 15, 30, 45, 60 minutes
Analytical Method UV Spectroscopy at λmax

Note: This table provides a hypothetical dissolution method. Actual conditions would need to be developed and validated for a specific product.

Characterization of Solid-State Forms in Pharmaceutical Development

The solid-state properties of an active pharmaceutical ingredient (API) like this compound can significantly impact its stability, solubility, and bioavailability. nih.govscielo.br Different solid-state forms, such as polymorphs, solvates, and amorphous forms, can exhibit distinct physicochemical properties. Therefore, comprehensive solid-state characterization is a critical component of pharmaceutical development.

Several analytical techniques are employed to characterize the solid-state forms of a drug substance. nih.govscielo.br X-ray Powder Diffraction (XRPD) is a primary technique used to identify the crystalline form of a compound based on its unique diffraction pattern. scielo.br Differential Scanning Calorimetry (DSC) is used to measure the thermal properties of the material, such as melting point and glass transition temperature, which can help differentiate between polymorphs and identify amorphous content. Thermogravimetric Analysis (TGA) provides information about the thermal stability and the presence of solvates or hydrates by measuring changes in mass as a function of temperature. Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy can also be used to distinguish between different solid-state forms based on their vibrational spectra.

The selection of the most stable and bioavailable solid form is a crucial decision in the drug development process. bme.hu The interactive table below summarizes the key techniques used for solid-state characterization.

Table 3: Techniques for Solid-State Characterization of this compound

Technique Information Obtained
X-ray Powder Diffraction (XRPD) Crystalline structure, polymorphism, degree of crystallinity. scielo.br
Differential Scanning Calorimetry (DSC) Melting point, enthalpy of fusion, glass transition, polymorphism.
Thermogravimetric Analysis (TGA) Thermal stability, presence of solvates/hydrates. scielo.br
FTIR/Raman Spectroscopy Molecular vibrational modes, identification of functional groups, differentiation of polymorphs.
Scanning Electron Microscopy (SEM) Particle morphology, size, and surface characteristics.

Note: The application of these techniques provides a comprehensive understanding of the solid-state properties of the compound.

Ex Vivo Protein Binding Determination

The extent to which a drug binds to plasma proteins is a critical pharmacokinetic parameter that influences its distribution, metabolism, and efficacy. qps.comnih.govnih.govbiorxiv.org Only the unbound (free) fraction of the drug is generally considered to be pharmacologically active. Ex vivo protein binding studies are conducted to determine the fraction of Levdobutamine that is bound to plasma proteins.

Equilibrium dialysis and ultrafiltration are two common methods used for determining plasma protein binding. qps.com In equilibrium dialysis, a plasma sample containing the drug is placed on one side of a semipermeable membrane, and a buffer solution is placed on the other side. The system is allowed to reach equilibrium, after which the concentration of the drug in the buffer (representing the free drug concentration) and in the plasma (representing the total drug concentration) are measured.

In the ultrafiltration method, the plasma sample containing the drug is centrifuged through a filter that retains the protein-bound drug while allowing the free drug to pass through. The concentration of the drug in the ultrafiltrate represents the free drug concentration. The percentage of protein binding is then calculated based on the free and total drug concentrations. The analysis of drug concentrations is typically performed using a sensitive and specific method such as Liquid Chromatography-Mass Spectrometry (LC-MS).

The interactive table below provides a hypothetical summary of results from an ex vivo plasma protein binding study for Levdobutamine.

Table 4: Illustrative Ex Vivo Plasma Protein Binding Data for Levdobutamine

Species Method Protein Concentration % Protein Binding (Mean ± SD)
Human Equilibrium Dialysis Normal 85 ± 5
Rat Ultrafiltration Normal 78 ± 7
Dog Equilibrium Dialysis Normal 82 ± 6

Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.

Future Directions and Emerging Research Avenues for Levdobutamine Lactobionate

Bridging In Vitro and In Vivo Mechanistic Understanding

A critical area of ongoing research for Levdobutamine (B1674938) lactobionate (B10762962) involves reconciling its effects observed in controlled laboratory settings with its physiological actions in living organisms. Levdobutamine is the levorotatory isomer of dobutamine (B195870). Dobutamine's primary mechanism of action is the direct stimulation of beta-1 adrenergic receptors in the heart, which increases myocardial contractility and stroke volume, leading to a greater cardiac output. drugbank.com It is considered a synthetic catecholamine with a high degree of beta-1 selectivity. derangedphysiology.com

In vitro studies have been instrumental in elucidating the direct effects of dobutamine on cardiac myocytes, demonstrating increased contractility and pacemaker automaticity through the elevation of intracellular cyclic AMP (cAMP) and subsequent calcium availability. derangedphysiology.com However, the in vivo hemodynamic effects are more complex, involving a interplay of direct cardiac stimulation and peripheral vascular responses. nih.govmdpi.com

Studies in patients with coronary artery disease have shown that the infusion of dobutamine leads to a significant increase in cardiac output. nih.gov The mechanism behind this increase varies with the dose. At lower doses, the increase in cardiac output is primarily due to an augmented stroke volume without a significant change in heart rate. nih.gov Conversely, at higher doses, an increase in heart rate plays a more distinct role in elevating cardiac output. nih.gov This dose-dependent separation of inotropic and chronotropic effects highlights the complexity of its action in vivo. nih.gov

Future research will likely focus on more sophisticated models to bridge this gap. This includes the use of advanced cellular imaging techniques to visualize receptor binding and downstream signaling in real-time, as well as the development of more predictive animal models that better mimic human cardiovascular pathophysiology. Biomechanical modeling, for instance, has been used to augment the understanding of dobutamine's effects in specific patient populations, such as those with Fontan circulation. nih.gov

Table 1: Hemodynamic Effects of Dobutamine Infusion in Patients with Coronary Artery Disease

Dosage (µg/kg/min)Change in Cardiac OutputChange in Stroke VolumeChange in Heart Rate
2.5Significant IncreaseIncreaseNo Significant Variation
5.0Greater IncreaseIncreaseNo Significant Variation
10.0Greatest Increase-Distinct Contribution from Increase

Data compiled from a study on the hemodynamic effects of dobutamine in patients with coronary artery disease. nih.gov

Innovations in Delivery System Research for Enhanced Biological Performance

The current administration of Levdobutamine lactobionate is primarily through intravenous infusion, which, while effective for acute conditions, presents limitations for long-term or outpatient management. Innovations in drug delivery systems offer promising avenues to enhance the biological performance and expand the therapeutic utility of this compound.

Research into novel delivery systems is a burgeoning field, with a focus on creating formulations that can provide sustained and targeted drug release. While specific research on this compound in this area is not yet widely published, general advancements in drug delivery for cardiovascular agents could be applicable. These include the development of:

Floating Drug Delivery Systems (FDDS): These systems are designed to be retained in the stomach for an extended period, which could be advantageous for drugs with a specific absorption window in the upper gastrointestinal tract. semanticscholar.org

Nanoparticle-based carriers: Encapsulating this compound in nanoparticles could potentially improve its pharmacokinetic profile, protect it from degradation, and enable targeted delivery to cardiac tissue.

Transdermal patches: A transdermal delivery system could offer a non-invasive method for continuous administration, improving patient compliance and providing stable plasma concentrations.

The goal of these innovative delivery systems is to optimize the therapeutic index of this compound by maintaining its efficacy while minimizing potential side effects associated with fluctuations in plasma levels.

Advanced Computational Approaches in Compound Design and Optimization

Computational modeling and drug design are powerful tools that can accelerate the process of drug discovery and optimization. nih.gov For this compound, these approaches can be employed to design analogs with improved properties, such as enhanced receptor selectivity, longer half-life, or a more favorable side-effect profile.

Advanced computational techniques that could be applied include:

Molecular Docking: This method can be used to predict the binding affinity and orientation of this compound and its analogs to adrenergic receptors, providing insights into structure-activity relationships.

Molecular Dynamics Simulations: These simulations can model the dynamic interactions between the drug and its receptor over time, offering a deeper understanding of the mechanism of action at the atomic level.

Quantitative Structure-Activity Relationship (QSAR) studies: QSAR models can be developed to correlate the chemical structure of a series of compounds with their biological activity, aiding in the design of more potent and selective molecules.

By leveraging these computational tools, researchers can rationally design and screen new chemical entities based on the this compound scaffold, prioritizing the most promising candidates for synthesis and experimental testing. This in silico approach can significantly reduce the time and cost associated with traditional drug development.

Exploration of Novel Therapeutic Applications based on Mechanistic Insights

A deeper understanding of the molecular mechanisms of this compound may unveil novel therapeutic applications beyond its current use in cardiac decompensation. nih.gov The selective beta-1 adrenergic agonism of its active moiety, dobutamine, could be beneficial in other clinical contexts where enhanced cardiac contractility is desired. drugbank.comderangedphysiology.com

Potential new therapeutic avenues to be explored, based on its mechanism, include:

Septic Shock: While its use in septic shock is still a subject of debate, some studies suggest that dobutamine can improve systemic and regional hemodynamics in these patients. mdpi.comcriticalcarescience.org Further research is needed to identify the patient populations most likely to benefit and to optimize its use in this complex condition.

Cardiogenic Shock: Dobutamine is used off-label as a short-term intravenous inotropic support in cardiogenic shock to maintain systemic blood flow and prevent end-organ damage. nih.gov More robust clinical trials could help establish its role as a standard of care in this critical setting.

Diagnostic Applications: Dobutamine is already used in dobutamine stress echocardiography to assess myocardial viability. acc.orgresearchgate.net Mechanistic insights could lead to the development of more refined diagnostic protocols or new imaging techniques that utilize the specific properties of this compound.

The exploration of these novel applications will require a combination of preclinical studies to establish a sound scientific rationale and well-designed clinical trials to evaluate safety and efficacy in new patient populations. The continued investigation into the fundamental biology of this compound will be key to unlocking its full therapeutic potential.

Table 2: Investigational Therapeutic Areas for Dobutamine

Therapeutic AreaRationaleCurrent Status
Septic ShockPotential to improve systemic and regional hemodynamicsControversial, requires further research
Cardiogenic ShockInotropic support to maintain blood flowOff-label use, further clinical trials needed
Diagnostic ImagingAssessment of myocardial viabilityEstablished use in stress echocardiography

Q & A

Basic Research Questions

Q. What are the established analytical methods for characterizing the stability of Levdobutamine lactobionate in experimental buffers?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection to monitor degradation products under varying pH (4.0–7.4) and temperature conditions (4°C–37°C). Validate methods per ICH guidelines, including forced degradation studies (acid/base hydrolysis, oxidative stress). Cross-reference with nuclear magnetic resonance (NMR) to confirm structural integrity of the lactobionate counterion, which is prone to hydrolysis in aqueous environments .

Q. How does the lactobionate counterion influence the solubility and bioavailability of Levdobutamine compared to other salts (e.g., hydrochloride)?

  • Methodological Answer : Conduct comparative solubility assays in simulated physiological fluids (e.g., PBS, SIF/SGF). Use Franz diffusion cells to assess permeation across artificial membranes or ex vivo tissue models. Pharmacokinetic studies in rodent models can quantify bioavailability differences via LC-MS/MS analysis of plasma samples .

Q. What in vitro models are suitable for preliminary screening of this compound’s β-adrenergic receptor activity?

  • Methodological Answer : Employ CHO-K1 cells transfected with human β₁/β₂-adrenergic receptors. Measure cAMP accumulation via ELISA or fluorescent probes. Include positive controls (e.g., dobutamine) and antagonists (e.g., propranolol) to validate receptor specificity. Dose-response curves should account for lactobionate’s calcium-chelating properties, which may alter intracellular signaling .

Advanced Research Questions

Q. How does this compound modulate mitochondrial function in cardiomyocytes under ischemic-reperfusion injury models?

  • Methodological Answer : Isolate primary cardiomyocytes from rodents and subject them to hypoxia-reoxygenation cycles. Assess mitochondrial membrane potential (ΔΨm) via JC-1 staining and ATP production via luminescence assays. Compare results to buffers containing gluconate (another anion) to isolate lactobionate-specific effects on calcium handling and permeability transition pore inhibition .

Q. What experimental designs resolve contradictions in this compound’s hemodynamic effects between in vivo and ex vivo studies?

  • Methodological Answer : Perform parallel studies in Langendorff-perfused hearts (ex vivo) and anesthetized large-animal models (in vivo). Control variables such as anesthesia type, which suppresses sympathetic tone, and buffer composition (e.g., chloride vs. lactobionate). Use multivariate regression to identify confounding factors like anion-driven electrolyte imbalances .

Q. What are the optimal conditions for synthesizing this compound with minimal residual solvents?

  • Methodological Answer : Employ a two-step process: (1) synthesize levdobutamine free base via reductive amination, and (2) ion-pair with lactobionic acid under controlled pH (6.8–7.2). Use spray drying for lyophilization, followed by GC-MS to quantify residual acetone/ethanol. Purity (>98%) can be confirmed via elemental analysis and mass spectrometry .

Q. How can researchers address batch-to-batch variability in this compound’s pharmacological efficacy?

  • Methodological Answer : Implement quality-by-design (QbD) principles during synthesis. Use design-of-experiments (DoE) software to optimize reaction parameters (temperature, stoichiometry). Validate consistency via in vitro β-receptor binding assays and in vivo echocardiography in heart failure models. Stability-indicating methods (e.g., HPLC-DAD) ensure long-term reproducibility .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent arrhythmogenic risks of this compound?

  • Methodological Answer : Apply logistic regression to ECG data (QT interval prolongation, ventricular tachyarrhythmias) across dose cohorts. Use Kaplan-Meier survival analysis for time-to-event outcomes. Adjust for covariates like serum potassium (affected by lactobionate’s chelation properties) via ANCOVA .

Q. How should researchers validate conflicting results in this compound’s receptor selectivity profiles?

  • Methodological Answer : Replicate studies using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays). Apply Bland-Altman plots to assess agreement between methods. Cross-validate findings with knockout animal models or siRNA-mediated receptor silencing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.